molecular formula C10H12O6S B2659505 [(3,4-Dimethoxyphenyl)sulfonyl]acetic acid CAS No. 933710-37-3

[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid

Cat. No. B2659505
CAS RN: 933710-37-3
M. Wt: 260.26
InChI Key: HJPXTWNUOUNGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid” is a chemical compound. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a (3,4-dimethoxyphenyl)sulfonyl group . It is also related to 3,4-Dimethoxyphenylacetic acid, which is an aromatic acid that has a role as a human urinary metabolite and a human xenobiotic metabolite .

Scientific Research Applications

Chemiluminescence Studies

Sulfonyl-substituted compounds, including those related to "[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid," have been explored for their chemiluminescence properties. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrated their stability and potential application in light-emitting processes upon base-induced decomposition (Watanabe et al., 2010).

Catalysis and Synthetic Applications

Sulfonamide derivatives have found extensive use in catalysis and as intermediates in the synthesis of complex molecules. A study on mercaptobenzyl sulfonates as catalysts for native chemical ligation, for example, highlighted the potential of sulfonate-based catalysts in facilitating peptide synthesis, with implications for the synthesis of glycosylated peptides (Cowper et al., 2015).

Material Science and Conductivity Enhancement

Research on conductive polymers has also indicated the role of sulfonate and sulfonyl groups in modifying material properties. A study demonstrated significant conductivity enhancement of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) films after treatment with organic and inorganic acids, showcasing the impact of sulfonyl groups on electrical conductivity (Xia & Ouyang, 2010).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S/c1-15-8-4-3-7(5-9(8)16-2)17(13,14)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXTWNUOUNGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.